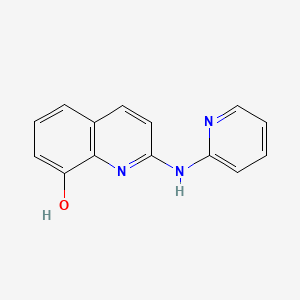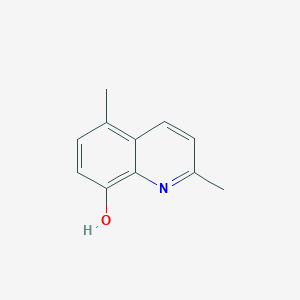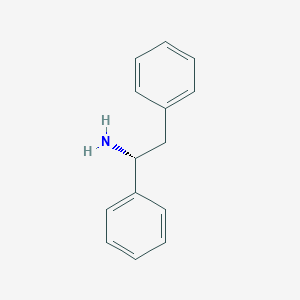
Propanamide, N-4-piperidinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, N-4-piperidinyl- is a useful research compound. Its molecular formula is C8H16N2O and its molecular weight is 156.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propanamide, N-4-piperidinyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanamide, N-4-piperidinyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Chemical and Pharmacological Significance
Propanamide, N-4-piperidinyl-, also known as fentanyl, is a potent opioid analgesic. It's primarily used in transdermal patches for pain management, providing continuous systemic delivery for up to 72 hours. Studies have investigated the cutaneous adverse effects of these transdermal systems, noting varying rates of irritation at the application site and describing most skin reactions as erythema, indicative of irritant dermatitis. However, instances of immunoglobulin E (IgE) antibodies to fentanyl exist, although immediate-type allergic reactions to fentanyl are rare (Hostynek & Maibach, 2010). Furthermore, piperidine alkaloids, a group to which Propanamide, N-4-piperidinyl- belongs, are considered significant in medicinal chemistry, showing a wide range of therapeutic applications and sparking interest in drug research due to their diverse therapeutic profile (Singh et al., 2021).
2. Therapeutic Applications in Traditional Medicine
Piper longum, a plant containing piperidine alkaloids, has been traditionally used in various Asian countries for treating a multitude of health conditions. Despite this extensive traditional use, scientific validation for many of these treatments is lacking, necessitating further research (Yadav et al., 2020). Similarly, Piper species, known for their aromatic qualities and use as spices, have secondary metabolites with significant biological effects on human health, including antioxidant, antimicrobial, and various therapeutic activities. Their role in traditional medicine and potential pharmaceutical applications have been well documented (Salehi et al., 2019).
3. Pharmacological Efficacy and Biosensor Applications
The broad pharmacological profile of piperidine alkaloids, including their potential in creating scaffolds of high therapeutic efficacy, has been noted. However, it's crucial to note that the biological functions of these metabolites have mostly been examined on a limited scale, and most findings are preliminary (Singh et al., 2021). Additionally, acrylamide, an unsaturated amide, occurs in thermally processed foods and is known for its potential neurotoxic and carcinogenic nature. Its detection, especially in food processing, is crucial for health safety, and biosensors have been highlighted as simple, rapid, sensitive, and specific methods for acrylamide determination (Pundir et al., 2019).
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
It is believed to interact with its targets through various mechanisms . More research is needed to elucidate the specific interactions and the resulting changes.
Biochemical Pathways
The metabolic pathways of Propanamide, N-4-piperidinyl- are anticipated to involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation . These pathways and their downstream effects are crucial for understanding the compound’s pharmacological and toxicological profile.
Eigenschaften
IUPAC Name |
N-piperidin-4-ylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-8(11)10-7-3-5-9-6-4-7/h7,9H,2-6H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIXVBSTSIXRQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCNCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362948 |
Source


|
| Record name | Propanamide, N-4-piperidinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139112-22-4 |
Source


|
| Record name | Propanamide, N-4-piperidinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-(2-Bromophenoxy)ethyl]piperidine](/img/structure/B1300023.png)










![3-[5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B1300047.png)

![Methyl 3'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B1300055.png)
